molecular formula C19H18N2O3S B4033840 2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate

2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate

Cat. No.: B4033840
M. Wt: 354.4 g/mol
InChI Key: YMOOXJZPONSHTQ-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazole-derived class of molecules, characterized by a 5,6-dimethyl-substituted benzothiazole core linked to a phenylethyl acetate group via an amino-oxo bridge.

Properties

IUPAC Name

[2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11-9-15-16(10-12(11)2)25-19(20-15)21-18(23)17(24-13(3)22)14-7-5-4-6-8-14/h4-10,17H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOOXJZPONSHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C(C3=CC=CC=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with acyl chlorides under acidic conditions . The resulting benzothiazole derivative is then subjected to further functionalization to introduce the dimethyl groups at positions 5 and 6.

The next step involves the formation of the amide bond between the benzothiazole derivative and the phenylacetyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Finally, the acetate ester is introduced through esterification with acetic anhydride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts to enhance reaction rates and selectivity .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Moieties

2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[...]nicotinamides ()
  • Key Differences: The target compound features a 5,6-dimethyl substitution on the benzothiazole ring, whereas derivatives have a 6-methyl substituent. The phenylethyl acetate group in the target compound replaces the nicotinamide-thiazolidinone hybrid structure in analogs.
  • Biological Activity: compounds exhibit antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with some matching standard drugs.
Thiazolo-Triazole Derivatives ( and )
  • Key Differences: and compounds incorporate a thiazolo-triazole core fused with indole or benzothiazole systems, contrasting with the simpler benzothiazole-amino-oxo backbone of the target compound. The molecular weight of the compound (446.48 g/mol) exceeds that of the target compound (~380–400 g/mol, estimated), which may impact solubility and pharmacokinetics .

Physicochemical Properties

Property Target Compound Analogues Derivatives
Molecular Weight ~380–400 g/mol (estimated) ~350–400 g/mol 446.48 g/mol ()
Key Substituents 5,6-dimethyl, phenylethyl acetate 6-methyl, nicotinamide-thiazolidinone Thiazolo-triazole, indole
LogP (Predicted) Higher (due to dimethyl groups) Moderate High (bulky fused rings)
Solubility Moderate (ester enhances) Low (polar groups absent) Low (high molecular weight)

Biological Activity

The compound 2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate is part of a class of benzothiazole derivatives that have garnered interest due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S. The structure features a benzothiazole moiety, which is known for its biological significance. The presence of the dimethyl substitution on the benzothiazole ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

Structural Features

FeatureDescription
Molecular Weight344.39 g/mol
IUPAC NameThis compound
Melting PointNot specified in available literature
SolubilityVariable depending on solvent

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. The compound has shown promising results against various bacterial and fungal strains.

Case Studies

  • Antibacterial Evaluation :
    • A study evaluated several benzothiazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a Minimum Inhibitory Concentration (MIC) in the range of 10.7–21.4 μmol/mL against selected pathogens, indicating significant antibacterial properties .
  • Antifungal Activity :
    • In another investigation, compounds similar to the target compound were tested against fungal strains. The results suggested that certain derivatives displayed potent antifungal activity, particularly against Candida species .

The mechanism by which benzothiazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis. The structural features of these compounds allow them to penetrate bacterial membranes effectively.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been explored extensively. Modifications on the benzothiazole ring and substitutions can significantly affect antimicrobial efficacy:

  • Dimethyl Substitution : Enhances lipophilicity and may improve cell membrane penetration.
  • Amino Group : Plays a critical role in binding to target sites within microbial cells.

Summary of Findings

The biological activity of This compound is characterized by:

  • Significant Antimicrobial Activity : Effective against a range of bacterial and fungal pathogens.
  • Potential Therapeutic Applications : May serve as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling benzothiazole derivatives with phenylacetate precursors. A reflux method using chloromethane under controlled conditions (4 hours, monitored via TLC) is effective for esterification steps . For analogous compounds, imidazole intermediates (e.g., 1-(1-adamantylacetyl)-1H-imidazole) have been used to facilitate amide bond formation, requiring reflux in chloroform for 6 hours . Optimization includes adjusting solvent polarity (ethanol or DMF), temperature (80–100°C), and stoichiometric ratios to improve yields.

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR : Analyze proton environments (e.g., aromatic protons at δ 7.0–7.7 ppm, methyl groups at δ 1.5–2.0 ppm) and coupling constants to confirm substitution patterns .
  • IR : Look for key stretches: C=O (1660–1680 cm⁻¹), N–H (3170–3200 cm⁻¹), and S–C=N (1260–1280 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related benzothiazole-acetamide derivatives .

Q. How does solubility impact experimental design for biological assays?

Solubility varies with solvent polarity:

SolventSolubility (mg/mL)Application
DMSO>50In vitro
Ethanol10–20Recrystallization
Chloroform5–10Synthesis
Adjust co-solvents (e.g., 0.1% Tween-80 in PBS) for in vivo studies to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from:

  • Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hours). For example, anti-inflammatory activity may require LPS-induced models, while cytotoxicity assays need MTT normalization .

Q. What strategies are effective for studying interactions with biological targets?

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2 or EGFR kinases) to predict binding affinities. Focus on hydrophobic pockets accommodating the benzothiazole ring .
  • SPR spectroscopy : Immobilize target proteins on CM5 chips to measure real-time binding kinetics (KD values in µM–nM range) .
  • Mutagenesis assays : Validate binding sites by introducing point mutations (e.g., Ser530 in COX-2) and comparing inhibition profiles .

Q. How can environmental fate and ecotoxicological risks be assessed?

Adopt OECD guidelines for:

  • Biodegradation : Use activated sludge models to measure half-life (t₁/₂) in aerobic conditions .
  • Bioaccumulation : Calculate logP values (estimated 3.2–3.8 via ChemDraw) to predict lipid membrane penetration .
  • Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .

Comparative Analysis of Structural Analogues

Compound NameKey Structural DifferencesBiological Activity
4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)...Trimethoxy substitutionAnticancer (IC₅₀: 8 µM)
Ethyl ((4-(1-adamantyl)-1,3-thiazol-2-yl)amino)(oxo)acetateAdamantyl groupAnti-inflammatory (COX-2 inhibition)
2-(4-Bromophenyl) derivativesBromine substituentEnhanced kinase inhibition

Methodological Challenges in Data Reproducibility

  • Synthetic variability : Minor impurities (e.g., <5% unreacted starting material) can skew bioassay results. Use column chromatography (silica gel, hexane/EtOAc) for purification .
  • Crystallization issues : Recrystallize from ethanol/water (8:2) to avoid polymorphic forms affecting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate
Reactant of Route 2
Reactant of Route 2
2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.